molecular formula C5H2Cl3Si B12593270 CID 78064682

CID 78064682

Cat. No.: B12593270
M. Wt: 196.51 g/mol
InChI Key: SIFOSZRSQVQSKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 78064682 is a compound registered in the PubChem database, a widely recognized repository for chemical structures, properties, and biological activities . The compound’s entry in PubChem likely includes metadata such as synonyms, IUPAC name, and computed physicochemical properties, which serve as a foundation for comparative studies.

Properties

Molecular Formula

C5H2Cl3Si

Molecular Weight

196.51 g/mol

InChI

InChI=1S/C5H2Cl3Si/c6-3-1-4(7)9-5(8)2-3/h1-2H

InChI Key

SIFOSZRSQVQSKP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C([Si]=C1Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of the compound “CID 78064682” involves specific chemical reactions and conditions. Detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often include the use of specific reagents, catalysts, and solvents to achieve the desired chemical transformation.

Industrial Production Methods: Industrial production methods for “this compound” may involve large-scale chemical processes that are optimized for efficiency and yield. These methods are designed to produce the compound in significant quantities while maintaining high purity and consistency. The specific details of these methods are often proprietary and may be protected by patents.

Chemical Reactions Analysis

Types of Reactions: The compound “CID 78064682” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be influenced by the presence of specific reagents and reaction conditions.

Common Reagents and Conditions: Common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.

Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific type of reaction and the reagents used. These products can include various derivatives and intermediates that may have distinct chemical properties and applications.

Scientific Research Applications

Chemistry: In the field of chemistry, “CID 78064682” is used as a reagent or intermediate in various chemical reactions. Its unique chemical properties make it valuable for synthesizing other compounds and studying reaction mechanisms.

Biology: In biology, “this compound” may be used in research related to cellular processes and biochemical pathways. Its interactions with biological molecules can provide insights into its potential therapeutic applications.

Medicine: In medicine, “this compound” may have potential applications as a pharmaceutical agent. Research into its pharmacological properties and mechanism of action can help identify its therapeutic potential for treating specific diseases.

Industry: In industry, “this compound” can be used in the production of various chemical products. Its chemical properties make it suitable for applications in materials science, manufacturing, and other industrial processes.

Mechanism of Action

The mechanism of action of “CID 78064682” involves its interaction with specific molecular targets and pathways. These interactions can influence various biochemical processes and cellular functions. Understanding the molecular targets and pathways involved can provide insights into its potential therapeutic and industrial applications.

Comparison with Similar Compounds

Key Challenges in Identification

  • Isomer Differentiation: Structural isomers with identical molecular formulas (e.g., C₁₈H₃₀O₂) cannot be distinguished by mass spectrometry alone . For CID 78064682, putative isomers would require orthogonal techniques such as nuclear magnetic resonance (NMR) or reference-standard comparisons for confirmation.
  • Spectral Data : HRMS and tandem MS/MS data are critical for narrowing down candidate structures. For example, in urinary metabolomics studies, only 3 out of 11 compounds were confirmed via reference standards despite database matches, underscoring the need for experimental validation .

Example Comparison Table

Parameter This compound (Hypothetical) Linolenic Acid (CID 5280934) Pheophorbide A (CID 532371)
Molecular Formula C₁₈H₃₀O₂ C₁₈H₃₀O₂ C₃₅H₃₆N₄O₅
Molecular Weight (Da) 278.2 278.2 608.7
CCS Value (Ų) 210.5 208.9 320.2
Biological Activity Anti-inflammatory (hypothetical) Anti-cancer Photosensitizer
Confirmation Method HRMS + NMR Reference standard Reference standard

Database and Literature Presence

  • PubChem and ChemSpider : this compound’s entry would list computed properties (e.g., logP, polar surface area) and links to external databases. However, ChemSpider’s 35 million+ structures often reveal multiple candidates for a single molecular formula, necessitating manual curation .
  • Toxicity Data : Comparative toxicity studies, such as zebrafish embryo assays, could contextualize this compound’s safety profile. For example, 87 compounds screened across three labs showed variability in developmental neurotoxicity outcomes, highlighting assay design impacts .

Q & A

Q. What strategies validate computational predictions of this compound’s pharmacokinetic properties?

  • Experimental Validation:
  • Compare in silico ADMET predictions (e.g., using SwissADME) with in vitro assays (e.g., Caco-2 permeability, microsomal stability).
  • Use LC-MS/MS to quantify plasma concentrations in preclinical models .

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